Cas no 89151-40-6 (3-(4-Piperidyl)-1-butanol)

3-(4-Piperidyl)-1-butanol structure
3-(4-Piperidyl)-1-butanol structure
商品名:3-(4-Piperidyl)-1-butanol
CAS番号:89151-40-6
MF:C9H19NO
メガワット:157.253262758255
MDL:MFCD20685522
CID:5060912

3-(4-Piperidyl)-1-butanol 化学的及び物理的性質

名前と識別子

    • 3-(4-Piperidyl)-1-butanol
    • 3-piperidin-4-ylbutan-1-ol
    • 3-(Piperidin-4-yl)butan-1-ol
    • 4-Piperidinepropanol, gamma-methyl-
    • SY272696
    • MDL: MFCD20685522
    • インチ: 1S/C9H19NO/c1-8(4-7-11)9-2-5-10-6-3-9/h8-11H,2-7H2,1H3
    • InChIKey: QPVNMDQHBZKJGM-UHFFFAOYSA-N
    • ほほえんだ: OCCC(C)C1CCNCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 99.7
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 32.299

3-(4-Piperidyl)-1-butanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6838971-10.0g
3-(piperidin-4-yl)butan-1-ol
89151-40-6
10g
$3191.0 2023-05-24
Enamine
EN300-6838971-0.05g
3-(piperidin-4-yl)butan-1-ol
89151-40-6
0.05g
$624.0 2023-05-24
Enamine
EN300-6838971-0.25g
3-(piperidin-4-yl)butan-1-ol
89151-40-6
0.25g
$683.0 2023-05-24
1PlusChem
1P01Q61N-100mg
4-Piperidinepropanol, γ-methyl-
89151-40-6 ≥95%
100mg
$709.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529289-1g
3-(Piperidin-4-yl)butan-1-ol
89151-40-6 98%
1g
¥8553.00 2024-04-26
Aaron
AR01Q69Z-250mg
4-Piperidinepropanol, γ-methyl-
89151-40-6 95%
250mg
$543.00 2025-02-12
eNovation Chemicals LLC
D910153-0.1g
3-(4-Piperidyl)-1-butanol
89151-40-6 95%
0.1g
$640 2024-07-19
Aaron
AR01Q69Z-100mg
4-Piperidinepropanol, γ-methyl-
89151-40-6 95%
100mg
$339.00 2025-02-12
eNovation Chemicals LLC
D910153-5g
3-(4-Piperidyl)-1-butanol
89151-40-6 95%
5g
$1650 2025-02-28
eNovation Chemicals LLC
D910153-0.25g
3-(4-Piperidyl)-1-butanol
89151-40-6 95%
0.25g
$640 2025-02-28

3-(4-Piperidyl)-1-butanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  0 °C; 3.5 h, 30 °C
リファレンス
Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists
Sakairi, M.; Kogami, M.; Torii, M.; Kuno, Y.; Ohsawa, Y.; et al, Arzneimittel Forschung, 2012, 62(11), 537-544

3-(4-Piperidyl)-1-butanol Raw materials

3-(4-Piperidyl)-1-butanol Preparation Products

3-(4-Piperidyl)-1-butanol 関連文献

3-(4-Piperidyl)-1-butanolに関する追加情報

Introduction to 3-(4-Piperidyl)-1-butanol (CAS No. 89151-40-6)

3-(4-Piperidyl)-1-butanol, identified by the Chemical Abstracts Service Number (CAS No.) 89151-40-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This alcohol derivative features a piperidine moiety linked to a butyl chain, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound have garnered attention for its potential applications in drug development, particularly in modulating neurological and cardiovascular pathways.

The piperidine ring in 3-(4-Piperidyl)-1-butanol contributes to its pharmacological relevance, as piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs and cardiovascular agents. The butyl side chain enhances lipophilicity, facilitating membrane permeability, which is crucial for drug bioavailability. This combination makes the compound a valuable scaffold for designing molecules with improved pharmacokinetic profiles.

Recent advancements in medicinal chemistry have highlighted the importance of 3-(4-Piperidyl)-1-butanol in the development of novel therapeutics. For instance, studies have demonstrated its utility as a precursor in synthesizing compounds that exhibit neuroprotective effects. The piperidine moiety's ability to interact with specific biological targets has been exploited to create molecules with potential applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The butyl group further aids in optimizing solubility and metabolic stability, making it an attractive candidate for further derivatization.

In addition to its neurological applications, 3-(4-Piperidyl)-1-butanol has shown promise in cardiovascular research. Preclinical studies indicate that derivatives of this compound may modulate ion channels and receptors involved in blood pressure regulation and heart rhythm control. The structural flexibility of the molecule allows chemists to fine-tune its properties, enabling the design of highly specific pharmacophores. This adaptability has led to interest in exploring its role in developing treatments for hypertension and arrhythmias.

The synthesis of 3-(4-Piperidyl)-1-butanol typically involves multi-step organic reactions, starting from readily available precursors such as 4-piperidinecarboxaldehyde and butyraldehyde. Catalytic hydrogenation or nucleophilic addition reactions are commonly employed to construct the desired alcohol functional group. The purity and yield of the final product are critical for pharmaceutical applications, necessitating rigorous purification protocols such as column chromatography or recrystallization.

From a regulatory perspective, 3-(4-Piperidyl)-1-butanol (CAS No. 89151-40-6) is subject to standard chemical safety guidelines, ensuring proper handling and storage to prevent degradation or contamination. While not classified as a hazardous substance under current regulations, its reactivity with certain oxidizing agents requires caution during laboratory manipulation. Researchers must adhere to good laboratory practices (GLP) to maintain consistency and reliability in experimental outcomes.

The growing interest in 3-(4-Piperidyl)-1-butanol underscores its potential as a building block in drug discovery. As computational chemistry techniques advance, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. These high-throughput approaches complement traditional synthetic strategies, accelerating the development pipeline for new therapeutic agents.

In conclusion, 3-(4-Piperidyl)-1-butanol represents a compelling compound with broad applications across pharmaceutical research. Its structural features offer a balanced profile of lipophilicity and solubility, making it an ideal candidate for further exploration in CNS and cardiovascular drug development. With ongoing studies confirming its synthetic feasibility and pharmacological promise, this molecule is poised to play a significant role in future medical innovations.

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